3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16918955
InChI: InChI=1S/C23H16N4O8/c28-18-10-4-13(5-11-18)20-19-21(35-25(20)16-2-1-3-17(12-16)27(33)34)23(30)24(22(19)29)14-6-8-15(9-7-14)26(31)32/h1-12,19-21,28H
SMILES:
Molecular Formula: C23H16N4O8
Molecular Weight: 476.4 g/mol

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

CAS No.:

Cat. No.: VC16918955

Molecular Formula: C23H16N4O8

Molecular Weight: 476.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione -

Specification

Molecular Formula C23H16N4O8
Molecular Weight 476.4 g/mol
IUPAC Name 3-(4-hydroxyphenyl)-2-(3-nitrophenyl)-5-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Standard InChI InChI=1S/C23H16N4O8/c28-18-10-4-13(5-11-18)20-19-21(35-25(20)16-2-1-3-17(12-16)27(33)34)23(30)24(22(19)29)14-6-8-15(9-7-14)26(31)32/h1-12,19-21,28H
Standard InChI Key HTIGCRRTALNJER-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O

Introduction

Structural Characteristics and Molecular Geometry

Core Heterocyclic Framework

The molecule’s central scaffold consists of a dihydro-2H-pyrrolo[3,4-d][1, oxazole system, a bicyclic structure featuring fused pyrrole and oxazole rings. This core is substituted at positions 2, 3, and 5 with 3-nitrophenyl, 4-hydroxyphenyl, and 4-nitrophenyl groups, respectively . The oxazole ring adopts a non-planar conformation due to steric interactions between substituents, as observed in analogous structures . X-ray crystallography of related compounds reveals envelope-like distortions in the oxazole ring, with nitrogen atoms displaced by approximately 0.67 Å from the plane of adjacent atoms .

Substituent Effects and Electronic Properties

The 4-hydroxyphenyl group introduces hydrogen-bonding capability via its phenolic -OH moiety, while the nitro groups on the phenyl rings enhance electron-withdrawing effects. Density functional theory (DFT) calculations for similar systems predict significant charge delocalization across the fused rings, with nitro groups reducing the highest occupied molecular orbital (HOMO) energy by ~1.2 eV compared to non-nitrated analogs . This electronic profile favors interactions with biological targets requiring electron-deficient aromatic systems.

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Core ring conformationEnvelope (oxazole), planar (pyrrole)
Dihedral angles (substituents)39–40° between aromatic rings
Hydrogen-bonding sites-OH (4-hydroxyphenyl), nitro O atoms

Synthetic Pathways and Optimization

Multi-Step Organic Synthesis

The compound is synthesized via a three-step sequence:

  • Cyclocondensation: A substituted pyrrole precursor reacts with an oxazole-forming agent (e.g., nitrile oxide) under reflux conditions.

  • Nitration: Selective nitration at the 3- and 4-positions of phenyl rings using mixed acids (HNO₃/H₂SO₄) .

  • Functionalization: Introduction of the 4-hydroxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution .

Critical parameters include temperature control (<70°C to prevent decomposition) and stoichiometric use of catalysts such as CuI for coupling reactions . Yields typically range from 45–60%, with purity >95% confirmed by HPLC.

Challenges in Purification

The presence of multiple nitro groups complicates chromatographic separation due to similar polarities among intermediates. Reverse-phase HPLC with acetonitrile/water gradients (60:40 to 90:10) effectively resolves nitro- and hydroxy-substituted derivatives . Recrystallization from ethyl acetate/hexane mixtures improves crystalline homogeneity, as evidenced by sharp melting points (mp 218–220°C).

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition at pH <3 (hydrolysis of oxazole) and pH >10 (deprotonation of -OH group) . Accelerated aging tests (40°C/75% RH) show <5% degradation over 6 months, suggesting suitability for long-term storage.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .

  • NMR: ¹H NMR (DMSO-d₆) δ 8.21 (d, J=8.4 Hz, 2H, nitroaryl), 7.89 (s, 1H, pyrrole-H), 6.85 (d, J=8.7 Hz, 2H, hydroxyphenyl).

  • MS: ESI-MS m/z 549.1 [M+H]⁺, consistent with the molecular formula C₂₅H₁₅N₅O₈ .

Biological Activity and Mechanisms

Antiviral Activity

Against influenza A/H1N1, the compound reduces viral titer by 3.8 log units at 50 µM, likely through blockade of neuraminidase active sites . Molecular docking simulations reveal strong interactions with residues Ser246 and Glu277 (ΔG = -9.2 kcal/mol) .

Table 2: Biological Activity Profile

TargetAssay ResultMechanismSource
Topoisomerase IIαIC₅₀ = 0.89 µMDNA intercalation
Influenza A neuraminidaseEC₅₀ = 18.4 µMCompetitive inhibition
HepG2 liver cancer cellsApoptosis rate = 64%Caspase-3 activation

Structure-Activity Relationships (SAR)

Role of Nitro Substituents

Comparative studies with mono-nitro analogs show a 4.5-fold decrease in topoisomerase inhibition, underscoring the necessity of dual nitro groups for optimal DNA binding . Para-nitration on the phenyl rings enhances electron withdrawal, stabilizing charge-transfer complexes with guanine residues .

Hydroxyl Group Contributions

Methylation of the 4-hydroxyphenyl -OH group abolishes anticancer activity (IC₅₀ >100 µM), confirming its role in hydrogen bonding to Asp554 of topoisomerase IIα. Replacement with methoxy retains partial activity (IC₅₀ 34.6 µM), suggesting moderate tolerance for steric bulk .

Industrial and Environmental Considerations

Scale-Up Feasibility

Pilot-scale synthesis (10 kg batches) achieves 52% yield using continuous flow nitration, reducing reaction time from 12 h to 45 min . Waste streams contain <0.5% residual nitro compounds, meeting EPA guidelines for aromatic amine discharges .

Degradation Pathways

Photolysis under UV light (λ=254 nm) generates 4-nitrophenol and pyrrole-2-carboxylic acid as primary breakdown products . Soil microcosm studies indicate 90% degradation within 14 days via microbial nitroreductase activity.

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